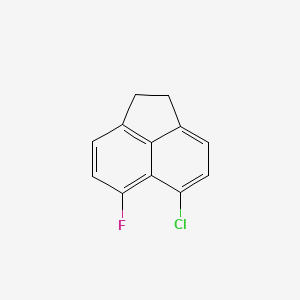
5-Chloro-6-fluoroacenaphthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-fluoroacenaphthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to the acenaphthene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoroacenaphthene typically involves the halogenation of acenaphthene. One common method is the electrophilic aromatic substitution reaction, where acenaphthene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
5-Chloro-6-fluoroacenaphthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthene derivatives.
科学的研究の応用
5-Chloro-6-fluoroacenaphthene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Chloro-6-fluoroacenaphthene involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
5-Chloroacenaphthene: Similar structure but lacks the fluorine atom, which may result in different chemical properties and reactivity.
6-Fluoroacenaphthene:
5-Chloro-6-fluoro-1,2-dihydroacenaphthene: A hydrogenated derivative with different physical and chemical properties.
Uniqueness
5-Chloro-6-fluoroacenaphthene is unique due to the simultaneous presence of both chlorine and fluorine atoms on the acenaphthene structure. This dual halogenation can significantly influence its chemical behavior, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1534-80-1 |
|---|---|
分子式 |
C12H8ClF |
分子量 |
206.64 g/mol |
IUPAC名 |
5-chloro-6-fluoro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8ClF/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 |
InChIキー |
QJGMQPVXIDGUBW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


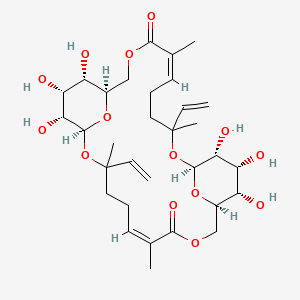
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)

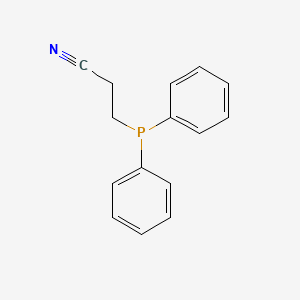
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
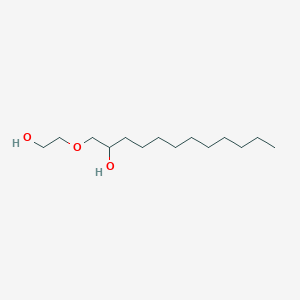

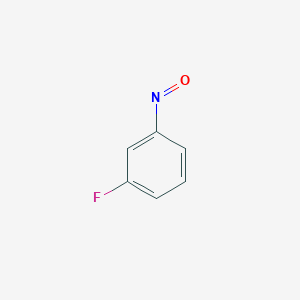

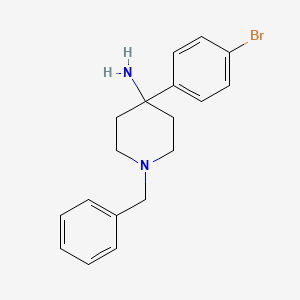
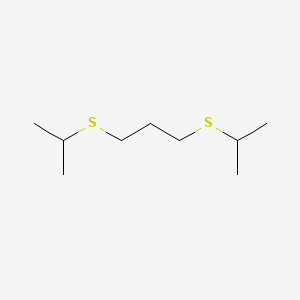
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
